1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea
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Overview
Description
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea typically involves the reaction of 2,5-dimethylphenyl isocyanate with 3-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea
- 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-methoxyphenyl)urea
- 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-ethoxyphenyl)urea
Uniqueness
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-9-13(2)17(10-12)14(3)19-18(21)20-15-6-5-7-16(11-15)22-4/h5-11,14H,1-4H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUFRCJIFSBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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